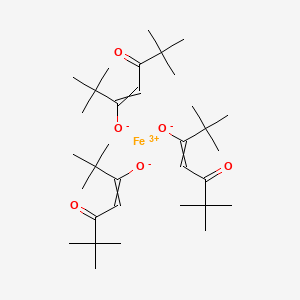
iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a coordination compound where iron is complexed with 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of iron salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. A common method includes dissolving iron(III) chloride in a solvent such as ethanol, followed by the addition of 2,2,6,6-tetramethyl-3,5-heptanedione and a base like sodium hydroxide. The reaction mixture is then stirred and heated to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Analyse Chemischer Reaktionen
Types of Reactions
Iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the iron center is further oxidized.
Reduction: It can also undergo reduction reactions, where the iron center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using other ligands like phosphines or amines under controlled conditions.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield iron(IV) complexes, while reduction can produce iron(II) complexes. Substitution reactions result in new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves its ability to coordinate with various substrates and participate in redox reactions. The iron center can undergo changes in oxidation state, facilitating electron transfer processes. This makes it an effective catalyst in many chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Similar in structure but with different ligand arrangements.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III): An indium complex with similar ligands.
Bis(2,2,6,6-tetramethylheptane-3,5-dionato)copper: A copper complex with similar ligands.
Uniqueness
Iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is unique due to its specific coordination environment and the stability provided by the 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands. This stability makes it particularly useful in applications requiring robust and reliable iron complexes .
Eigenschaften
Molekularformel |
C33H57FeO6 |
|---|---|
Molekulargewicht |
605.6 g/mol |
IUPAC-Name |
iron(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/3C11H20O2.Fe/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3 |
InChI-Schlüssel |
NXBJVTQWYMSPSJ-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



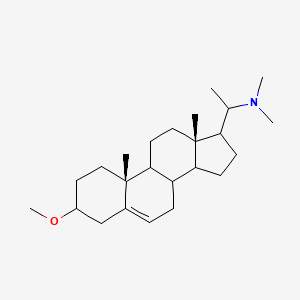



![(3S,9S,10R,13R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12436621.png)
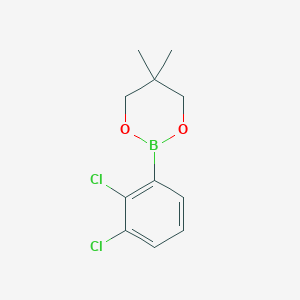
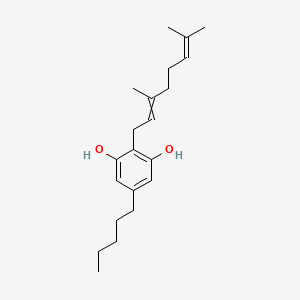
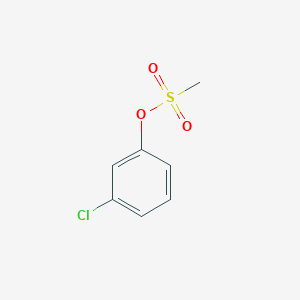
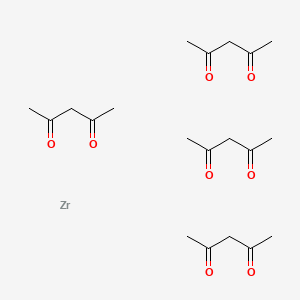
![2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone hydrochloride](/img/structure/B12436673.png)
![[(4-Chloro-3-nitrophenyl)methyl]hydrazine](/img/structure/B12436678.png)


